Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole are used in the production of drugs, especially those with antimicrobial and cytotoxic properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are complex and can involve multiple steps. The specific reactions would depend on the functional groups present in the specific derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. These properties would depend on the specific derivative .Scientific Research Applications
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the compound , has been identified as a new chemotype with potential anti-mycobacterial activity. A study by Pancholia et al. (2016) synthesized a diverse set of benzo[d]thiazole-2-carboxamides and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The study found that compounds with this scaffold showed promising anti-mycobacterial potential, with minimal cytotoxicity against RAW 264.7 cell lines, highlighting their therapeutic potential (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Antimicrobial Activity
Research on structurally similar compounds, such as the synthesis of new pyridine derivatives by Patel, Agravat, and Shaikh (2011), has demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential of benzo[d]thiazolyl compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Agents
The design and synthesis of derivatives involving the benzo[d]thiazolyl scaffold, such as those reported by Malik and Khan (2014), have shown promising results as sodium channel blockers and anticonvulsant agents. This suggests the compound's relevance in the development of new treatments for epilepsy and related disorders (Malik & Khan, 2014).
Antimicrobial Resistance
A study by Anuse, Mali, Thorat, Yamgar, and Chaudhari (2019) focused on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives to address antimicrobial resistance. The synthesized compounds were characterized and evaluated for their antimicrobial activity, indicating the potential of benzo[d]thiazolyl compounds in combating resistant microbial strains (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Antidepressants
Orus et al. (2002) synthesized benzo[b]thiophene derivatives, structurally related to the compound of interest, evaluating them as dual antidepressant drugs with action at 5-HT1A serotonin receptors and serotonin reuptake. These findings highlight the compound's potential application in the development of new treatments for depression (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).
Mechanism of Action
Target of Action
Mode of Action
Benzothiazole derivatives have been known to inhibit the growth of bacteria . The exact interaction of this compound with its targets and the resulting changes need further investigation.
Biochemical Pathways
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . Benzothiazole derivatives have been found to inhibit these pathways .
Result of Action
Benzothiazole derivatives have been reported to show promising quorum-sensing inhibitors with significant inhibitory concentrations .
Action Environment
It’s known that the efficacy of benzothiazole derivatives can be influenced by factors such as nutrient availability and defense mechanisms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-2-14-4-3-5-17-19(14)23-21(28-17)25-10-8-24(9-11-25)20(26)15-6-7-16-18(12-15)27-13-22-16/h3-7,12-13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDJCHJYUFRSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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